Lipophilicity and Permeability: XLogP3-AA Comparison Against Ethyl 2-Phenylthiazole-5-Carboxylate
Ethyl 2-methylthiazole-5-carboxylate possesses a computed XLogP3-AA value of 1.9, which is significantly lower than the XLogP3-AA of 3.8 calculated for its 2-phenyl substituted analog, ethyl 2-phenylthiazole-5-carboxylate [1][2]. This 1.9 log unit difference corresponds to an approximately 79-fold difference in octanol-water partition coefficient, directly influencing predicted membrane permeability and aqueous solubility profiles. The lower lipophilicity of the 2-methyl derivative may offer advantages in central nervous system (CNS) drug discovery programs where a logP between 1 and 3 is generally preferred, whereas the high logP of the 2-phenyl analog exceeds typical CNS drug-like guidelines and may present solubility challenges in aqueous assay buffers [3]. The target compound's topological polar surface area (TPSA) of 67.4 Ų further supports moderate membrane permeability predictions consistent with oral bioavailability criteria [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Ethyl 2-phenylthiazole-5-carboxylate: 3.8 |
| Quantified Difference | ΔXLogP3-AA = 1.9 units lower for target compound |
| Conditions | Computed property based on molecular structure using XLogP3 algorithm |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially better in vitro assay compatibility, reducing the risk of compound precipitation or non-specific binding during early-stage screening.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12808791, Ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved March 1, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11344929, Ethyl 2-phenyl-1,3-thiazole-5-carboxylate. Retrieved March 1, 2026. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
